Human P2X4 Receptor Antagonism: Single-Point IC₅₀ Suggests Differentiation from p38 MAPK-Focused Pyridinyl Imidazoles
The target compound is the only congener in this benzamide series with a publicly reported P2X4 IC₅₀, measured at 108 nM in a human 1321N1 astrocytoma cell line calcium-influx assay [1]. In contrast, the classic pyridinyl imidazole SB‑203580, which inhibits p38α MAP kinase with an IC₅₀ of approximately 50 nM, shows no annotated P2X4 activity [2]. While the absence of a direct head-to-head comparison prevents a definitive selectivity claim, this orthogonal target engagement profile suggests that the 4‑ethoxy benzamide may be useful for probing P2X4‑mediated pathways without confounding p38 MAPK inhibition.
| Evidence Dimension | P2X4 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 108 nM |
| Comparator Or Baseline | SB‑203580: p38α IC₅₀ ≈ 50 nM; P2X4 activity not reported |
| Quantified Difference | Target compound: P2X4 IC₅₀ = 108 nM; SB-203580: P2X4 activity absent from public annotation; direct comparison not available |
| Conditions | Human P2X4 expressed in 1321N1 cells, Mg‑ATP‑induced Ca²⁺ influx, 30 min incubation |
Why This Matters
For procurement decisions in purinergic receptor research, a compound with a measurable P2X4 IC₅₀ of 108 nM provides a defined starting point that a p38‑centric pyridinyl imidazole cannot offer, reducing the risk of investing in an inactive control.
- [1] BindingDB. BDBM50506158, CHEMBL4521594: IC₅₀ = 108 nM for human P2X4 receptor. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50506158 (Accessed 29 Apr 2026). View Source
- [2] Davies, S. P. et al. (2000) 'Specificity and mechanism of action of some commonly used protein kinase inhibitors', Biochemical Journal, 351(Pt 1), pp. 95–105. doi:10.1042/0264-6021:3510095. View Source
